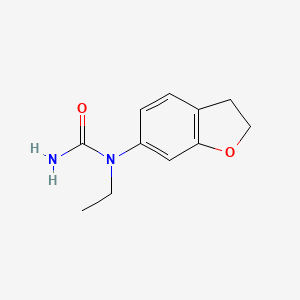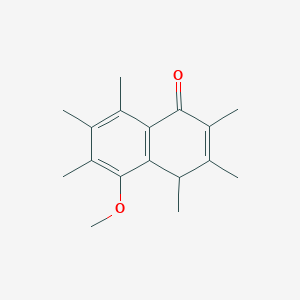
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one is a synthetic organic compound. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of multiple methoxy and methyl groups attached to the naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: The addition of methyl groups can be carried out using methylating agents like methyl iodide or methyl triflate under basic conditions.
Cyclization: The formation of the naphthalene ring system may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be investigated for its pharmacological properties and potential use in drug development.
Industry: May find applications in the production of specialty chemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-naphthaldehyde: Another methoxy-substituted naphthalene derivative.
1,4-Dimethoxynaphthalene: A naphthalene compound with methoxy groups at different positions.
Hexamethylnaphthalene: A naphthalene derivative with multiple methyl groups but no methoxy groups.
Uniqueness
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthalene derivatives.
Properties
CAS No. |
61357-61-7 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
5-methoxy-2,3,4,6,7,8-hexamethyl-4H-naphthalen-1-one |
InChI |
InChI=1S/C17H22O2/c1-8-11(4)15-14(16(18)12(8)5)10(3)9(2)13(6)17(15)19-7/h11H,1-7H3 |
InChI Key |
KUGVIKRXUFFUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=O)C2=C1C(=C(C(=C2C)C)C)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


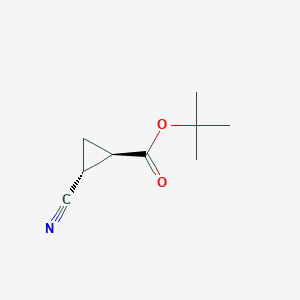
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
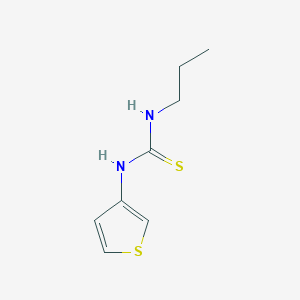
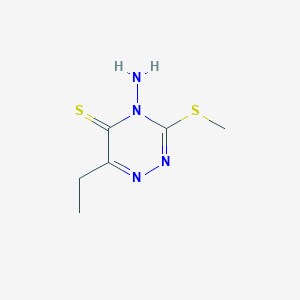


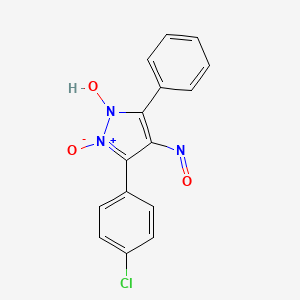
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
